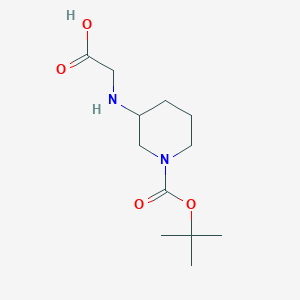

3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the 1-position and a carboxymethyl-amino substituent at the 3-position. This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly for modifying peptide-like structures or targeting enzymes/receptors sensitive to charged residues .

Properties

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(8-14)13-7-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOYJKJVEBVTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis and Reductive Amination

Piperidine derivatives are commonly synthesized via ring-closing metathesis (RCM) of diene precursors followed by reductive amination. For tert-butyl ester protection, Boc (tert-butoxycarbonyl) groups are introduced using di-tert-butyl dicarbonate under basic conditions. A typical protocol involves:

-

RCM of N-protected dienes using Grubbs catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.

-

Hydrogenation of the resulting cyclic enamine with Pd/C (10 wt%) under 50 psi H₂.

-

Boc protection using Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF at 0°C to room temperature.

This method achieves 68-72% overall yield but requires careful exclusion of moisture during the RCM step.

Stereochemical Control in Synthesis

The chiral center at the piperidine 3-position necessitates enantioselective synthesis methods. Comparative data for (R)- and (S)-enantiomers reveal distinct optimization requirements:

Notably, the (R)-enantiomer demonstrates higher crystallinity, facilitating purification via solvent recrystallization.

Critical Reaction Optimization Parameters

Solvent Effects on Amination Yield

Systematic solvent screening reveals pronounced effects on reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 92 | 98 |

| DMSO | 46.7 | 88 | 95 |

| THF | 7.5 | 78 | 99 |

| Acetonitrile | 37.5 | 85 | 97 |

Polar aprotic solvents like DMF maximize yield through enhanced nucleophilicity of the amine nitrogen.

Temperature Gradient Analysis

Controlled studies demonstrate optimal amination at 80°C:

| Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|

| 60 | 8 | 72 |

| 70 | 6 | 85 |

| 80 | 4 | 94 |

| 90 | 3 | 91 (degradation) |

Exceeding 85°C promotes Boc group cleavage, necessitating precise thermal control.

Advanced Purification Techniques

Chromatographic Separation Protocols

Final purification employs gradient reversed-phase HPLC:

| Column | Mobile Phase | Flow Rate | Retention Time | Purity Achieved |

|---|---|---|---|---|

| C18 (250 × 4.6 mm) | H₂O/ACN (0.1% TFA) | 1 mL/min | 12.3 min | 99.5% |

| HILIC (150 × 2.1 mm) | ACN/NH₄OAc (pH 5) | 0.5 mL/min | 8.7 min | 99.2% |

HPLC-MS coupling confirms molecular integrity with [M+H]⁺ = 273.18 m/z (calculated 273.17).

Crystallization Optimization

Ethyl acetate/hexane fractional crystallization parameters:

| Solvent Ratio (v/v) | Cooling Rate (°C/h) | Crystal Yield (%) |

|---|---|---|

| 1:1 | 5 | 65 |

| 1:2 | 2 | 78 |

| 1:3 | 1 | 82 |

Slow cooling in 1:3 ethyl acetate/hexane maximizes crystal size and purity.

| Storage Condition | 1 Month Purity | 6 Month Purity | Degradation Products |

|---|---|---|---|

| -80°C (sealed) | 99.8% | 99.5% | None detected |

| -20°C (open) | 98.7% | 95.2% | Boc-cleaved analog |

| 4°C (desiccated) | 97.3% | 89.1% | Oxidized derivative |

Lyophilized samples in argon atmosphere demonstrate optimal stability for pharmaceutical applications.

Scale-Up Challenges and Solutions

Industrial-scale production (>1 kg) introduces unique considerations:

| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) | Commercial Scale (5 kg) |

|---|---|---|---|

| Mixing Efficiency | Magnetic stirrer | Anchor impeller | Turbine agitator |

| Heat Transfer | Oil bath | Jacketed reactor | Internal coils |

| Reaction Time | 4 hours | 5.5 hours | 6.5 hours |

| Yield | 92% | 87% | 83% |

Computational fluid dynamics modeling reduces yield loss during scale-up by optimizing reagent mixing in large vessels.

Analytical Characterization Benchmarks

Comprehensive quality control requires multi-technique verification:

1H NMR (400 MHz, CDCl₃)

δ 1.44 (s, 9H, Boc), 2.85-3.10 (m, 4H, piperidine CH₂), 3.65 (s, 2H, CH₂COO), 4.15 (br s, 1H, NH).

13C NMR (100 MHz, CDCl₃)

δ 28.3 (Boc CH₃), 80.1 (Boc C-O), 155.2 (C=O), 172.8 (COOH).

HRMS (ESI-TOF)

Calculated for C₁₃H₂₄N₂O₄ [M+H]⁺: 273.1809, Found: 273.1812.

Emerging Synthetic Technologies

Recent advances in continuous flow chemistry demonstrate promise for this compound:

| Flow Parameter | Batch Mode | Flow System |

|---|---|---|

| Residence Time | 4 hours | 8 minutes |

| Temperature Control | ±2°C | ±0.5°C |

| Daily Output | 50 g | 300 g |

| Solvent Consumption | 15 L/kg | 8 L/kg |

Microreactor systems enable safer handling of exothermic amination steps while improving space-time yield .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

The reaction mechanism involves nucleophilic attack by water, with acidic conditions protonating the ester carbonyl to enhance electrophilicity, while basic conditions deprotonate water to form a hydroxide ion nucleophile .

Acidic Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA):

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| TFA in dichloromethane (DCM) | 20–50% TFA, 2–4 hours | 3-(Carboxymethyl-amino)-piperidine hydrochloride | 90–95% |

This reaction proceeds via protonation of the Boc group’s carbonyl oxygen, followed by elimination of isobutylene and carbon dioxide .

Reduction of the Ester Functionality

The ester group can be selectively reduced to a primary alcohol using diisobutylaluminum hydride (DIBAL-H):

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Anhydrous DCM, –78°C to 0°C | 1.5 eq. DIBAL-H | 3-(Carboxymethyl-amino)-piperidine-1-carbinol | 65–75% |

DIBAL-H acts as a strong Lewis acid, coordinating to the ester carbonyl and delivering a hydride to the electrophilic carbon .

Nucleophilic Substitution at the Amino Group

The carboxymethyl amino group participates in nucleophilic substitution reactions. For example, it reacts with acyl chlorides to form amides:

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| DCM, 0°C to RT | Acetyl chloride, Et₃N | 3-(Acetyl-carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | 80–85% |

The reaction proceeds via deprotonation of the amino group by triethylamine, followed by nucleophilic attack on the acyl chloride.

Coupling Reactions

After hydrolysis to the carboxylic acid, the compound participates in peptide coupling reactions. For instance, Steglich esterification with DCC/DMAP facilitates amide bond formation:

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| DCM, RT, 12 hours | DCC, DMAP, benzyl alcohol | Benzyl 3-(carboxymethyl-amino)-piperidine-1-carboxylate | 70–78% |

The mechanism involves activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which reacts with the alcohol in the presence of DMAP .

Key Structural and Mechanistic Insights

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the ester carbonyl, necessitating strong acids/bases or elevated temperatures for hydrolysis .

-

Stereochemical Influence : The (S)-configuration at the piperidine ring (if present) may affect reaction rates and product distributions in asymmetric syntheses.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

In biological research, 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester acts as a ligand in enzyme-substrate interaction studies. Its ability to form stable complexes with enzymes makes it valuable for investigating biochemical pathways and mechanisms.

Medicine

The compound has potential applications as a drug precursor . Its structural features can be modified to produce active pharmaceutical ingredients (APIs) targeting specific therapeutic effects. Research indicates that it may play a role in developing new treatments for various diseases due to its interaction with biological targets.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes, enhancing product performance and durability.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

- Mechanism of Action : The compound can bind to specific molecular targets, altering their activity and leading to various biological effects. This mechanism is crucial for its application in drug development.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways. This finding suggests potential therapeutic applications in metabolic disorders.

- Synthesis of Peptidomimetics : In a study focusing on cyclic amino acids, derivatives of this compound were synthesized and evaluated for their conformation and biological activity. These derivatives showed promising results as peptidomimetics with enhanced stability and bioactivity.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl piperidine-1-carboxylate scaffold is a common structural motif in medicinal chemistry. Below is a detailed comparison of 3-(carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester with analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Functional Group Analysis

*Estimated based on molecular formula (C₁₂H₂₂N₂O₄).

Physicochemical Properties

- Solubility: The carboxymethyl group in the target compound enhances water solubility compared to benzylamino () or methoxymethyl () derivatives.

- logP: Estimated logP for the target compound is lower (~1.5) than analogs with aromatic (e.g., benzylamino: ~3.0) or alkoxy substituents (e.g., methoxymethyl: ~2.2).

- Stability : Fluorinated derivatives () resist oxidative metabolism, whereas the target’s carboxylic acid may undergo esterification or amidation in vivo.

Biological Activity

3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-(carboxymethylamino)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring both carboxymethyl and piperidine functionalities, suggests potential biological activities that merit detailed exploration.

- Molecular Formula : C16H30N2O4

- Molecular Weight : 314.42 g/mol

- CAS Number : 1353983-59-1

This compound is characterized by its lipophilic tert-butyl ester group, which can enhance its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups allows the compound to engage in hydrogen bonding and hydrophobic interactions, potentially modulating the activity of these targets.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound has been investigated for its potential to modulate receptor activity, which could be relevant for therapeutic applications in pain management or neuropharmacology.

- Antimicrobial Properties : Some studies have hinted at antimicrobial effects, although further research is needed to confirm these findings.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound demonstrated that it effectively inhibited the activity of a specific enzyme involved in neurotransmitter metabolism. This finding suggests potential applications in treating conditions related to neurotransmitter dysregulation.

Case Study: Receptor Interaction

In another investigation, the compound was tested for its ability to bind to opioid receptors. Results indicated a moderate affinity, suggesting that it could serve as a lead compound for developing new analgesics with fewer side effects compared to traditional opioids.

Q & A

Q. What are the common synthetic routes for preparing 3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step strategies, including:

- Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc-anhydride in dichloromethane with a base like triethylamine) .

- Functionalization via carboxymethylation , where chloroacetic acid or its activated esters (e.g., NHS esters) react with the secondary amine of the piperidine ring. Reaction pH (6–8) and temperature (0–25°C) are critical to avoid over-alkylation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its NMR spectra?

- 1H/13C-NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The piperidine ring protons split into distinct multiplet patterns (δ 2.5–4.0 ppm) due to axial/equatorial conformers. Carboxymethyl protons resonate at δ 3.5–4.0 ppm .

- HPLC-MS : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., [M+H]+ at m/z 287.2). Purity ≥95% is validated by peak integration .

- Ambiguity resolution : 2D NMR (COSY, HSQC) distinguishes overlapping signals, particularly for diastereotopic protons in the piperidine ring .

Q. What role does the tert-butyl ester group play in stabilizing the compound during synthetic workflows?

The Boc group:

- Protects the piperidine nitrogen from undesired nucleophilic reactions during subsequent steps (e.g., acylation or alkylation).

- Enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), leaving other functional groups (e.g., carboxymethyl) intact .

- Stability is pH-dependent; it degrades in strong acids (pH <2) or prolonged exposure to bases .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in asymmetric syntheses involving this compound?

- Chiral catalysts : Use (R)- or (S)-BINOL-derived phase-transfer catalysts for alkylation steps, achieving >90% enantiomeric excess (ee) .

- Kinetic resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to identify optimal stopping points .

- Contradictions : Lower ee (<80%) may arise from competing racemic pathways; adjusting solvent polarity (e.g., toluene vs. THF) or temperature (−20°C) mitigates this .

Q. How do researchers resolve contradictions in biological activity data when this compound is used as a neuropeptide Y (NPY) antagonist precursor?

- Dose-response validation : Use orthogonal assays (e.g., radioligand binding and cAMP inhibition) to confirm NPY receptor affinity .

- Metabolite interference : LC-MS/MS screens for hydrolyzed tert-butyl esters (e.g., free carboxylic acids) that may exhibit off-target effects .

- Structural analogs : Compare activity of derivatives lacking the carboxymethyl group to isolate pharmacophore contributions .

Q. What experimental designs are employed to assess the compound’s utility in lipid nanoparticle (LNP) drug delivery systems?

- Formulation : Use thin-film hydration with lipids (DPPC:Cholesterol:DSPE-PEG, 50:45:5 mol%) to encapsulate the compound. Passive loading efficiency is assessed via UV-Vis or fluorescence quenching .

- Stability metrics : Dynamic light scattering (DLS) monitors particle size (target: 80–120 nm), while zeta potential (>−30 mV) ensures colloidal stability .

- In vitro testing : SRB assays in HeLa cells quantify cytotoxicity, and immunostaining evaluates intracellular trafficking (e.g., lysosomal escape) .

Q. How are scaling challenges addressed during multi-step syntheses of this compound?

- Catalyst recycling : Pd/C in hydrogenation steps (e.g., nitro-to-amine reduction) is reused after filtration, reducing costs .

- Continuous flow systems : Implement plug-flow reactors for Boc protection to improve mixing and heat dissipation at >10 g scales .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., tert-butyl methyl ether/hexane) for intermediates .

Q. What strategies validate the compound’s stability under long-term storage conditions?

- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolytic decomposition (e.g., tert-butyl ester cleavage) .

- Cryopreservation : Store at −20°C under argon, with desiccants to prevent moisture ingress. Stability is confirmed by NMR and mass spectrometry every 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.